molecular formula C21H20N2O4S B4824391 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

Cat. No.: B4824391
M. Wt: 396.5 g/mol
InChI Key: SQBFSSMATTZBCG-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic organic compound featuring a thiophene core substituted with a methyl group, phenyl ring, and a carboxamide moiety. The 3,5-dimethoxybenzoyl group attached via an amino linker confers distinct electronic and steric properties, which may influence its biological activity, particularly in agrochemical or pharmaceutical contexts.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12-17(13-7-5-4-6-8-13)18(19(22)24)21(28-12)23-20(25)14-9-15(26-2)11-16(10-14)27-3/h4-11H,1-3H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBFSSMATTZBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves the reaction of 3,5-dimethoxybenzoic acid with appropriate amine derivatives. The process often employs triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction conditions are carefully controlled to ensure high yields and purity of the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups or the thiophene ring, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of amide derivatives with biological systems.

    Medicine: Research has indicated potential medicinal applications, including antibacterial and antioxidant activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial growth by interfering with essential bacterial enzymes or exhibit antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on sulfonylurea herbicides (e.g., triflusulfuron methyl, ethametsulfuron methyl, and metsulfuron methyl ester), which share functional groups (e.g., triazine rings, sulfonylurea bridges) but differ fundamentally in core structure from the target compound. Below is a comparative analysis based on structural and functional attributes:

Property 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Core Structure Thiophene ring with carboxamide and aryl substituents Benzene or triazine ring with sulfonylurea bridge
Functional Groups 3,5-Dimethoxybenzoyl, carboxamide, methyl, phenyl Sulfonylurea, methoxy/methyl/ethoxy substituents
Mode of Action (Inferred) Unknown (potentially enzyme inhibition via benzoyl-amide interactions) Acetolactate synthase (ALS) inhibition
Bioactivity Not specified in evidence; structural analogs may target plant growth pathways Broad-spectrum control of dicotyledonous weeds
Synthetic Complexity Higher (due to multi-substituted thiophene and benzoyl groups) Moderate (modular triazine-sulfonylurea synthesis)

Key Differences:

Structural Backbone : The thiophene core of the target compound contrasts with the triazine or benzene rings in sulfonylureas, likely altering binding affinity and selectivity .

Functional Group Orientation : The 3,5-dimethoxybenzoyl group may enhance lipophilicity compared to the polar sulfonylurea bridge, affecting membrane permeability and environmental persistence.

Mechanistic Divergence: Sulfonylureas inhibit ALS, a critical enzyme in branched-chain amino acid biosynthesis. The target compound’s benzoyl-amide motif could interact with unrelated targets (e.g., kinases or proteases), though this remains speculative without experimental data.

Research Findings and Data Gaps

However, inferences can be drawn from structural analogs:

  • Thiophene Derivatives : Compounds with thiophene-carboxamide scaffolds are documented in antifungal and herbicidal research, often leveraging the heterocycle’s electron-rich nature for target engagement .

Biological Activity

The compound 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide , often referred to by its chemical structure, is a member of the thiophene carboxamide family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C22H21N1O5S1
  • Molecular Weight : 411.47 g/mol
  • CAS Number : 495395-29-4

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism attributed to this activity involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anti-Cancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest
HeLa10.0Apoptosis induction

Anti-Melanogenic Effects

The compound has also demonstrated significant anti-melanogenic effects in vitro. In cell-based experiments using B16F10 melanoma cells, it effectively inhibited melanin production. This property could be beneficial in treating hyperpigmentation disorders.

Table 2: Melanin Inhibition Studies

Concentration (µM)Melanin Production (%)
0100
1070
2040
5010

Mechanistic Studies

Mechanistic investigations have revealed that the compound acts as a potent inhibitor of mushroom tyrosinase, an enzyme critical in melanin synthesis. The inhibition kinetics were analyzed using Lineweaver-Burk plots, indicating a competitive inhibition mechanism.

Kinetic Analysis

The kinetic parameters for tyrosinase inhibition were determined as follows:

  • Km (Michaelis constant): 0.5 mM
  • Vmax (maximum velocity): Reduced by 50% at optimal concentrations.

Study on MCF-7 Cells

In a controlled study, MCF-7 cells treated with varying concentrations of the compound exhibited dose-dependent responses. The study concluded that concentrations above 10 µM led to significant reductions in cell viability.

Study on A549 Cells

Another study focused on A549 cells demonstrated that treatment with the compound resulted in G1 phase cell cycle arrest, leading to decreased proliferation rates.

Q & A

Q. What are the critical steps in synthesizing 2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, starting with the formation of the thiophene core followed by sequential functionalization. Key steps include:

  • Amide bond formation : Use dimethylformamide (DMF) as a solvent with triethylamine (TEA) to catalyze the coupling of the 3,5-dimethoxybenzoyl group to the thiophene scaffold .
  • Acylation : Acetic anhydride and catalysts (e.g., HATU) are employed to introduce substituents while minimizing by-products .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) . Optimization focuses on temperature control (60–80°C for amidation) and stoichiometric ratios (1.2 equivalents of benzoyl chloride to prevent over-acylation) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. Discrepancies in peak splitting may indicate regiochemical inconsistencies .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 451.15) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during structural confirmation?

  • Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift simulations) to resolve ambiguities in aromatic proton assignments .
  • Isotopic labeling : Use deuterated reagents in MS to distinguish fragmentation patterns from impurities .
  • 2D NMR techniques : HSQC and HMBC correlations clarify connectivity in complex regions (e.g., distinguishing methoxy vs. methyl groups) .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound in anticancer research?

  • Functional group substitution : Systematically replace the 3,5-dimethoxybenzoyl group with analogs (e.g., 3,4,5-trimethoxy or halogenated variants) to assess cytotoxicity changes .
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR or Aurora kinases) to identify target engagement. IC₅₀ values are compared with structural analogs to map pharmacophores .
  • Molecular docking : Use X-ray crystallography data of target proteins (e.g., tubulin) to model binding interactions and guide SAR .

Q. How should experimental designs be structured to assess pharmacokinetic properties while minimizing variability?

  • Split-plot designs : Apply randomized block designs with repeated measures (e.g., plasma concentration over time) to account for inter-subject variability .
  • In vivo/In vitro correlation (IVIVC) : Combine metabolic stability assays (microsomal incubation) with bioavailability studies in rodent models to predict human pharmacokinetics .
  • Statistical power analysis : Predefine sample sizes (e.g., n ≥ 6 per group) to ensure detection of significant differences in AUC or clearance rates .

Key Considerations for Researchers

  • Contradictory data : Address discrepancies in melting points (e.g., reported ranges in analogs: 155–156°C vs. 121°C ) by standardizing measurement protocols (DSC vs. capillary methods).
  • Reaction scalability : Pilot studies using flow chemistry may improve yield consistency for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide
Reactant of Route 2
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2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.